N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (Molecular Formula: C₉H₇ClN₂OS) is a benzothiazole derivative characterized by a chloro substituent at the 6-position of the benzothiazole ring and an acetamide group at the 2-position. Its structural features, including the electron-withdrawing chloro group, influence its physicochemical properties and biological interactions. Key identifiers include SMILES CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl and InChIKey BCQXILHHRAEBLY-UHFFFAOYSA-N .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQXILHHRAEBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16628-24-3 | |
| Record name | N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide has been investigated for several medicinal applications:
- Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis, targeting the enzyme DprE1, which is crucial for the bacterium's cell wall biosynthesis. This inhibition leads to bacterial death, making it a potential candidate for anti-tubercular drugs.
- Anticancer Properties : Research indicates that benzothiazole derivatives, including this compound, may possess anticancer properties. They have been evaluated for their ability to inhibit tumor growth through various mechanisms .
- Anticonvulsant Effects : Some studies suggest that derivatives of benzothiazole can act as anticonvulsants, providing avenues for the development of new treatments for epilepsy .
Biological Studies
The compound is utilized in biological research to understand enzyme inhibition and protein-ligand interactions. It provides insights into its mechanism of action and potential therapeutic uses:
- Enzyme Inhibition : The inhibition of DprE1 not only highlights its anti-tubercular potential but also suggests possible anti-inflammatory effects due to its impact on prostaglandin biosynthesis.
Materials Science
In materials science, this compound serves as an intermediate in synthesizing advanced materials:
- Synthesis of Polymers and Nanomaterials : The compound's unique structural properties allow it to be used in creating polymers and nanomaterials with specific functionalities.
Case Study 1: Anti-Tubercular Activity
A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The mechanism was attributed to its interaction with DprE1, disrupting cell wall synthesis and leading to bacterial death.
Case Study 2: Anticancer Evaluation
Research involving a series of benzothiazole derivatives indicated that this compound showed promising results in inhibiting tumor cell proliferation. Further investigations are ongoing to elucidate its precise mechanisms and therapeutic potential .
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of benzothiazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with structurally related compounds:
Physicochemical and Stability Properties
- Thermal Stability : Chloro derivatives (e.g., 7f) decompose at ~231°C, whereas nitro analogs (e.g., 7i) show slightly higher stability (235°C) .
- Solubility : Methoxy and ethoxy substituents (e.g., BTC-j, 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide) enhance water solubility compared to chloro or nitro groups, impacting bioavailability .
Molecular Docking and Binding Interactions
- VEGFR-2 Inhibition : Nitro derivatives (6d) form critical hydrogen bonds with Asp1046 and Glu885 residues, while chloro analogs may rely on hydrophobic interactions .
- CK-1δ Inhibition : The trifluoromethyl group in BTA enhances binding affinity (-3.78 kcal/mol) compared to chloro derivatives, suggesting substituent size and polarity are critical .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core with a chlorine substituent at the 6-position and an acetamide group. The presence of the benzothiazole moiety is crucial as it contributes to the compound's pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C9H8ClN3OS |
| Molecular Weight | 233.7 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Approximately 160°C |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting specific enzymes involved in bacterial cell wall synthesis. The compound interacts with DprE1, a crucial enzyme for mycobacterial survival, leading to cell death.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, possess anticancer activity. In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer cell lines such as A549 (lung), A2780 (ovarian), and 518A2 (melanoma). The anticancer mechanism is believed to involve the modulation of apoptotic pathways and inhibition of tumor growth .
In Vitro Studies
A study focused on synthesizing Pd(II) and Pt(II) complexes with this compound reported significant cytotoxicity against various cancer cell lines. The complexes demonstrated enhanced activity compared to the free ligand, suggesting that metal coordination may improve therapeutic efficacy .
Antimicrobial Screening
In a screening of several benzothiazole derivatives, this compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered in appropriate formulations. However, further studies are required to assess its toxicity and long-term effects in biological systems.
Q & A
Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, and how can purity be optimized?
The compound is typically synthesized via a two-step process. First, benzothiazol-2-amine derivatives are prepared by reacting aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C). The intermediate is then acetylated using acetic anhydride or chloroacetyl chloride. Purification involves recrystallization from ethanol or chloroform, with yields averaging 20–58% depending on substituents. Key quality control steps include monitoring reaction temperatures and using analytical techniques like TLC and HPLC to confirm purity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.01–8.81 ppm, acetamide carbonyl at ~167 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹, N–H bend at ~3178 cm⁻¹) .
- X-ray Diffraction : Resolves crystal packing, hydrogen bonding (N–H⋯N, C–H⋯O), and non-covalent interactions (e.g., S⋯S contacts at 3.62 Å). The compound crystallizes in triclinic P1 with planar acetamide moieties .
Q. How is the compound screened for preliminary biological activity?
In vitro assays include:
- Enzyme Inhibition : Testing against targets like cholinesterases (IC₅₀ values via Ellman’s method) or carbonic anhydrase isoforms (spectrophotometric CO₂ hydration) .
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- DNA Interaction Studies : UV-Vis titration or ethidium bromide displacement assays to assess intercalation/binding .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
X-ray studies reveal that This compound forms H-bonded dimers via N–H⋯N interactions, with additional stabilization from C–H⋯O and S⋯S contacts. These interactions contribute to its high melting point (~245–486°C) and low solubility in polar solvents, necessitating co-solvents like DMSO for biological assays .
Q. What strategies resolve contradictions in pharmacological data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from:
- Assay Conditions : Differences in pH, temperature, or cofactor concentrations.
- Structural Analogues : Substituent effects (e.g., methoxy vs. chloro groups at position 6) alter steric/electronic profiles .
- Purity : Residual solvents or byproducts from synthesis can skew results. Validate via HRMS and elemental analysis .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Key modifications include:
- Acetamide Chain Replacement : Substituting with sulfonamide or triazole groups enhances target selectivity (e.g., anti-trypanosomal activity in triazole derivatives) .
- Benzothiazole Substituents : Electron-withdrawing groups (Cl, NO₂) at position 6 improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
Q. What analytical methods validate polymorphic forms and their impact on bioactivity?
- PXRD : Distinguishes polymorphs by unique diffraction patterns.
- DSC/TGA : Measures thermal stability (e.g., decomposition at 231–486°C). Polymorphs may exhibit varying dissolution rates, affecting in vivo bioavailability. For example, a high-energy polymorph could enhance solubility but reduce shelf life .
Methodological Tables
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P1 (triclinic) | |
| H-bond interactions | N–H⋯N (2.86 Å), C–H⋯O (3.10 Å) | |
| S⋯S distance | 3.622 Å | |
| Dihedral angle (N–C–C–C) | −96.5° to −100.3° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
